molecular formula C10H10N2O B600847 (4-Methylquinazolin-2-yl)methanol CAS No. 13535-91-6

(4-Methylquinazolin-2-yl)methanol

Cat. No. B600847
CAS RN: 13535-91-6
M. Wt: 174.20
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methylquinazolin-2-yl)methanol” is a quinazoline derivative . Its IUPAC name is “(4-methylquinazolin-2-yl)methanol” and its Inchi Code is "1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3" .


Molecular Structure Analysis

The molecular formula of “(4-Methylquinazolin-2-yl)methanol” is C10H10N2O . It has a molecular weight of 174.199 .


Physical And Chemical Properties Analysis

“(4-Methylquinazolin-2-yl)methanol” has a density of 1.2±0.1 g/cm3 and a boiling point of 256.1±32.0 °C at 760 mmHg . Its flash point is 108.7±25.1 °C .

Scientific Research Applications

Antitubercular Agents

(4-Methylquinazolin-2-yl)methanol has been explored for its application in synthesizing new antitubercular agents. A study described the synthesis of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines through multi-step reactions, starting with an intermediate closely related to (4-Methylquinazolin-2-yl)methanol. These compounds exhibited promising antimycobacterial activity against various Mycobacterium tuberculosis strains, suggesting potential as lead molecules for tuberculosis treatment (Thomas et al., 2011).

Electrocatalytic Synthesis

Another study highlighted the electrocatalytic synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source. This process activates methanol to cyclize with 2-aminobenzamides, demonstrating an efficient method for synthesizing quinazolinone derivatives, potentially including (4-Methylquinazolin-2-yl)methanol derivatives (Liu, Xu, & Wei, 2021).

Natural Preservatives

In the quest for natural food preservatives, (4-Methylquinazolin-2-yl)methanol analogues have been studied for their antimicrobial activities against foodborne bacteria. The research involved evaluating the antimicrobial activities of 4-methylquinoline analogues, including derivatives of (4-Methylquinazolin-2-yl)methanol, against various foodborne pathogens, showing potential for the development of eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

Photophysical Properties

A study on novel chloroquinoline-based chalcones containing 1,2,3-triazole moiety, which are related to (4-Methylquinazolin-2-yl)methanol derivatives, investigated their photophysical properties. These compounds demonstrated significant absorbance and fluorescence spectra in methanol, providing insights into their potential applications in optical materials and sensing technologies (Singh, Sindhu, & Khurana, 2015).

Antimicrobial Activity

Research on quinoline derivatives carrying 1,2,3-triazole moiety, starting from a compound closely related to (4-Methylquinazolin-2-yl)methanol, demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the potential of (4-Methylquinazolin-2-yl)methanol derivatives as antimicrobial agents, offering an alternative to traditional antibiotics (Thomas, Adhikari, & Shetty, 2010).

Safety And Hazards

“(4-Methylquinazolin-2-yl)methanol” has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

(4-methylquinazolin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8-4-2-3-5-9(8)12-10(6-13)11-7/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGWOCNQJCENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylquinazolin-2-yl)methanol

CAS RN

13535-91-6
Record name (4-Methylquinazolin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.